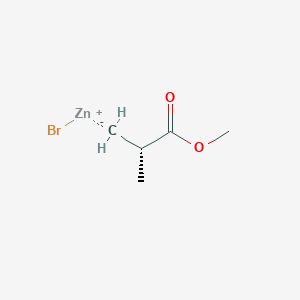
(S)-(-)-3-メトキシ-2-メチル-3-オキソプロピル亜鉛臭化物
概要
説明
(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide is an organozinc compound that is used as a reagent in organic synthesis. This compound is particularly valuable in asymmetric synthesis due to its chiral nature, which allows for the production of enantiomerically pure products. The presence of the zinc atom in the molecule facilitates various chemical transformations, making it a versatile tool in synthetic chemistry.
科学的研究の応用
(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and natural products.
Medicine: Utilized in the development of chiral drugs, where the enantiomeric purity is crucial for therapeutic efficacy.
Industry: Applied in the production of fine chemicals and advanced materials.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide typically involves the reaction of (S)-(-)-3-methoxy-2-methyl-3-oxopropyl bromide with zinc dust in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
(S)-(-)-3-methoxy-2-methyl-3-oxopropyl bromide+Zn→(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide
Industrial Production Methods: In an industrial setting, the production of (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and controlled reaction conditions ensures the consistent production of the desired organozinc compound.
化学反応の分析
Types of Reactions: (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can add to carbonyl groups, forming new carbon-carbon bonds.
Transmetalation: It can transfer its organic group to other metals, such as palladium or copper, in cross-coupling reactions.
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Addition: Typically performed in the presence of a Lewis acid catalyst.
Transmetalation: Often carried out with palladium or copper catalysts under mild conditions.
Substitution Reactions: Conducted in polar aprotic solvents like THF or dimethylformamide (DMF).
Major Products: The major products formed from these reactions include various alcohols, ketones, and complex organic molecules, depending on the specific reaction conditions and substrates used.
作用機序
The mechanism of action of (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide involves the coordination of the zinc atom to various functional groups, facilitating nucleophilic addition or substitution reactions. The zinc atom acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. This enhances the reactivity of the compound and allows for the selective formation of desired products.
類似化合物との比較
®-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide: The enantiomer of the compound, used in similar applications but with opposite stereochemistry.
3-methoxy-2-methyl-3-oxopropylzinc chloride: A similar organozinc compound with a chloride ion instead of bromide, which may exhibit different reactivity and selectivity.
3-methoxy-2-methyl-3-oxopropylmagnesium bromide: A Grignard reagent with similar reactivity but different metal center.
Uniqueness: (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide is unique due to its chiral nature and the presence of the zinc atom, which provides distinct reactivity and selectivity compared to other organometallic reagents. Its ability to participate in asymmetric synthesis makes it particularly valuable in the production of enantiomerically pure compounds.
特性
IUPAC Name |
bromozinc(1+);methyl (2S)-2-methanidylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O2.BrH.Zn/c1-4(2)5(6)7-3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1/t4-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZWKFSRZQRSJL-FHNDMYTFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([CH2-])C(=O)OC.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([CH2-])C(=O)OC.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312693-18-8 | |
| Record name | [(2S)-3-Methoxy-2-methyl-3-oxopropyl]bromozinc | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312693-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















